molecular formula C8H7BrN2O B12510948 N-(6-bromopyridin-2-yl)acrylamide

N-(6-bromopyridin-2-yl)acrylamide

Cat. No.: B12510948
M. Wt: 227.06 g/mol
InChI Key: URCIDUSEOYBRRR-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-2-yl)prop-2-enamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a prop-2-enamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromopyridin-2-yl)prop-2-enamide typically involves the reaction of 6-bromopyridin-2-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(6-bromopyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

N-(6-bromopyridin-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)prop-2-enamide
  • N-(6-chloropyridin-2-yl)prop-2-enamide
  • N-(6-fluoropyridin-2-yl)prop-2-enamide

Comparison: N-(6-bromopyridin-2-yl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

N-(6-bromopyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h2-5H,1H2,(H,10,11,12)

InChI Key

URCIDUSEOYBRRR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NC(=CC=C1)Br

Origin of Product

United States

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